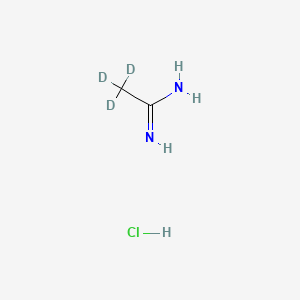

Acetamidine-d3 Hydrochloride

Description

Significance of Amidines in Organic Chemistry and Biochemistry

Amidines are a class of organic compounds characterized by the –C(=NH)–NH2 functional group. nih.gov This structural motif is a cornerstone in medicinal chemistry, found in a diverse range of therapeutic agents with antibacterial, antiviral, antifungal, and antiprotozoal properties. nih.gov For instance, aromatic bis-amidines like pentamidine (B1679287) have shown significant antiprotozoal activity. nih.gov In synthetic chemistry, amidines are versatile precursors for the synthesis of nitrogen-containing heterocyclic compounds such as pyrimidines, imidazoles, and triazines. wikipedia.orgmdpi.com Their ability to react with dicarbonyl compounds is a key step in the synthesis of thiamine (B1217682) (vitamin B1). wikipedia.org Furthermore, amidine derivatives are explored as ligands in the formation of transition metal complexes. mdpi.com

Role of Deuterium (B1214612) Labeling in Advanced Analytical and Mechanistic Studies

Deuterium (D), being a stable isotope of hydrogen with double the mass, offers unique advantages in research. clearsynth.com The replacement of hydrogen with deuterium, known as deuteration, is a key strategy in various scientific investigations. nih.gov

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of a C-D bond are typically slower than those breaking a C-H bond. libretexts.orgwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE) and is a cornerstone of mechanistic chemistry. libretexts.orgcolumbia.edu By measuring the change in reaction rate upon deuterium substitution (kH/kD), researchers can determine if the C-H bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu KIE values can be significant for deuterium, often ranging from 1 to 8. libretexts.orglibretexts.org

Applications in Analytical and Mechanistic Studies:

Metabolism Studies: Deuteration can slow down the metabolic breakdown of a drug, a property leveraged in drug discovery to improve pharmacokinetic profiles. clearsynth.comslideshare.netwikipedia.org This allows for a better understanding of how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.comacs.org Their mass difference from the non-deuterated analyte allows for clear differentiation in the mass spectrum, leading to highly accurate quantification. researchgate.net

NMR Spectroscopy: In NMR, deuterium labeling can simplify complex spectra and provide valuable structural information. clearsynth.comthalesnano.com

Reaction Mechanism Elucidation: The KIE associated with deuterium labeling provides direct evidence for the mechanisms of chemical and enzymatic reactions. chem-station.com

Overview of Research Trajectories for Acetamidine-d3 Hydrochloride

This compound, as a deuterated compound, finds its primary applications in research areas that leverage the principles of stable isotope labeling and the unique properties of deuterium. veeprho.commusechem.com

Key Research Applications:

Internal Standard: A major use of this compound is as an internal standard for the precise quantification of acetamidine (B91507) in various matrices, including biological samples. veeprho.com This is crucial in pharmacokinetic studies and therapeutic drug monitoring. veeprho.com For instance, it can be used in methods to quantify acetamide (B32628), a related compound, in food products. google.comacs.org

Synthesis of Labeled Compounds: It serves as a building block for the synthesis of other deuterated molecules. cymitquimica.com For example, it is used in the synthesis of 3-Chloro-3-methyl-d3-diazirine. cymitquimica.com It can also be used in the synthesis of deuterated thiadiazole derivatives. patsnap.com

Mechanistic Studies: Due to the deuterium labeling on the methyl group, this compound can be employed in studies to investigate reaction mechanisms involving the acetamidine moiety, particularly those where the methyl group participates in the reaction. musechem.com

Data on this compound:

| Property | Value |

| CAS Number | 74929-88-7 veeprho.com |

| Molecular Formula | C₂H₃D₃N₂·HCl veeprho.com |

| Molecular Weight | 97.56 g/mol (Note: This can vary slightly based on the source, another value is 61.10 + 36.46 g/mol ) pharmaffiliates.comveeprho.com |

| Appearance | White Solid pharmaffiliates.com |

| Primary Application | Internal standard in analytical and pharmacokinetic research veeprho.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trideuterioethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Acetamidine D3 Hydrochloride

Historical and Contemporary Approaches to Amidination

The formation of the amidine functional group is a cornerstone of organic synthesis, with methods evolving from classical reactions to modern catalytic systems.

Historically, the most common route to primary amidines is the Pinner reaction . wikipedia.orgresearchgate.net This two-step method begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt, also known as a Pinner salt. wikipedia.orgorgsyn.org This intermediate is then treated with ammonia (B1221849) to displace the alkoxy group and form the desired amidine hydrochloride. wikipedia.orgwikipedia.orgorgsyn.org The traditional Pinner synthesis for non-deuterated acetamidine (B91507) hydrochloride involves reacting acetonitrile (B52724) with ethanol (B145695) and anhydrous hydrogen chloride, followed by ammonolysis. wikipedia.org

Table 1: Classic Pinner Reaction for Acetamidine Hydrochloride Synthesis

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1 | Acetonitrile, Ethanol, Hydrogen Chloride | Acetimido ethyl ether hydrochloride | Anhydrous conditions, ~0 °C wikipedia.org |

Contemporary approaches to amidination have focused on improving efficiency, substrate scope, and functional group tolerance. These methods include:

Direct Amination of Nitriles: Lewis acids like aluminum trichloride (B1173362) can promote the direct addition of amines to nitriles. wikipedia.org

Catalytic Amidination: Transition metal catalysts, including those based on copper, rhodium, and palladium, have been developed for the synthesis of amidines from various precursors. acs.orgchemrxiv.org For instance, copper(I) iodide has been shown to catalyze the synthesis of N-acyl amidines. acs.org Rhodium catalysts can mediate the direct C-H activation of alkenes for amidination. chemrxiv.org

Activation of Amides: Amides can be activated with reagents like triflic anhydride, allowing for subsequent reaction with amines to form trisubstituted amidines. researchgate.net

From Carbodimides: The reaction of organolithium reagents or amines with carbodiimides provides a high-yield route to amidinates or amidines. wikipedia.orgresearchgate.net

Sequential Nitrile Amidination-Reduction: A modern strategy involves the synthesis of cyclic amidines from nitriles, followed by a chemoselective reductive opening to produce linear polyamines. acs.org

These modern methods offer alternatives to the Pinner reaction, often with milder conditions and broader applicability, though the fundamental challenge in synthesizing Acetamidine-d3 Hydrochloride lies in the specific incorporation of deuterium (B1214612). acs.org

Deuterium Incorporation Techniques in Acetamidine Synthesis

Introducing deuterium into the methyl group of acetamidine requires specialized techniques that go beyond standard amidination protocols. The primary strategies involve either building the molecule from a deuterated precursor or performing a hydrogen-deuterium (H/D) exchange on a pre-formed molecule.

A direct and common approach is to use a deuterated starting material. For this compound, this would typically involve starting with acetonitrile-d3 . The Pinner reaction can then be carried out on this deuterated nitrile. google.com A patented method describes reacting d3-acetamidine with bromine, thiocyanate, and sodium methoxide (B1231860) as part of a multi-step synthesis. google.com

Late-stage hydrogen isotope exchange (HIE) represents another powerful strategy, allowing for deuterium labeling without the need to synthesize the entire molecule from an isotopically enriched starting material. x-chemrx.com This is particularly cost-effective when using readily available deuterium sources like heavy water (D₂O). x-chemrx.com While H/D exchange is more commonly applied to aromatic C-H bonds or activated C-H bonds adjacent to carbonyl groups, specific conditions can be developed for aliphatic systems. nih.govnih.gov For amidines specifically, manganese-catalyzed methods have been developed for the ortho-deuteration of aromatic amidines using D₂O. chemistryviews.org

A general approach for synthesizing selectively deuterated amines involves a domino keteniminium/iminium activation sequence, which allows for divergent access to α- and/or β-deuterated products by choosing between deuterated or non-deuterated acids and reducing agents. ulb.ac.benih.gov

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds. This requires careful optimization of all reaction parameters, including catalysis, solvent, and temperature. nih.gov

Catalysis plays a crucial role in both the amidination reaction and the deuterium incorporation step.

Amidination Catalysis: While the classical Pinner reaction uses a stoichiometric amount of acid, modern methods often employ metal catalysts to improve efficiency. researchgate.netwikipedia.org Copper(I) salts have been used to synthesize N-benzoyl amidine derivatives. acs.org

Deuteration Catalysis: For H/D exchange reactions, transition metal catalysts are essential. Catalysts based on palladium, platinum, iridium, and ruthenium are known to facilitate H/D exchange. nih.govcardiff.ac.uk Recently, manganese catalysts, such as Mn(CO)₅Br, have been shown to be effective for the selective deuteration of aromatic amidines. chemistryviews.orgresearchgate.net These reactions often proceed via C-H activation, where the catalyst facilitates the cleavage of a C-H bond and its replacement with a C-D bond from a deuterium source like D₂O. chemistryviews.orgresearchgate.net

The choice of solvent and the control of temperature are critical for maximizing deuterium incorporation and preventing unwanted side reactions or isotopic scrambling. synmr.in

Solvent Effects: In deuteration reactions, the solvent can act as the deuterium donor (e.g., D₂O, CD₃OD). chem-station.com The use of deuterated protic solvents can significantly influence reaction rates, an observation known as the solvent isotope effect. chem-station.comnih.gov For example, the hydrolysis rate of esters can be faster in D₂O than in H₂O. chem-station.com To maximize deuterium incorporation and avoid D-H exchange with protic solvents, aprotic solvents like ethyl acetate (B1210297) are sometimes necessary. core.ac.uk However, some reactions, like the manganese-catalyzed deuteration of aromatic amidines, are performed in solvents like N-methyl-2-pyrrolidone (NMP) with D₂O as the deuterium source. chemistryviews.org

Temperature Control: Temperature is a critical parameter that affects reaction rates and selectivity. nih.govjove.com In the Pinner reaction for acetamidine synthesis, the initial step is conducted at low temperatures (e.g., -2 to +3 °C) to control the exothermic reaction between acetonitrile and hydrogen chloride. google.com For deuteration reactions, higher temperatures may be required to overcome the activation energy for C-H bond cleavage, but excessive heat can lead to side reactions or reduced isotopic purity. nih.gov For example, a manganese-catalyzed deuteration was performed at 100 °C, while a flow hydrogenation of nitriles was optimized at 60 °C. chemistryviews.orgcore.ac.uk

Table 2: Optimization Parameters in Deuteration Reactions

| Parameter | Role and Considerations | Example |

|---|---|---|

| Catalyst | Facilitates C-H activation and H/D exchange. chemistryviews.orgresearchgate.net | Mn(CO)₅Br for ortho-deuteration of aromatic amidines. chemistryviews.org |

| Deuterium Source | Provides the deuterium atom for incorporation. x-chemrx.com | D₂O, deuterated solvents (CD₃OD), D₂ gas. nih.govchemistryviews.orgcore.ac.uk |

| Solvent | Can act as deuterium source; influences reaction kinetics and solubility. synmr.inchem-station.com | Aprotic (EtOAc) to prevent unwanted exchange; Protic (D₂O) as D-source. chemistryviews.orgcore.ac.uk |

| Temperature | Controls reaction rate and selectivity; must be optimized to balance yield and purity. nih.gov | Low temp (-2 to +3 °C) for Pinner reaction; higher temp (60-100 °C) for H/D exchange. google.comchemistryviews.orgcore.ac.uk |

| Pressure | Can improve deuterium incorporation, especially when using D₂ gas. nih.gov | Optimized at 40 bar for nitrile reduction in a flow system. core.ac.uk |

Catalysis in Deuterated Amidine Synthesis

Purification and Isolation Protocols for Labeled Acetamidine Hydrochloride

The final stage of the synthesis involves the purification of the target compound to remove unreacted starting materials, byproducts, and catalyst residues, followed by its isolation as a stable salt.

For Acetamidine Hydrochloride, the workup typically involves filtration to remove precipitated salts, such as ammonium (B1175870) chloride, which is a byproduct of the Pinner reaction. orgsyn.orggoogle.com The filtrate, containing the desired product, is then concentrated. orgsyn.org

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopymusechem.comveeprho.comnmr-bio.comhmdb.cawikipedia.orgsysu.edu.cnhmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like Acetamidine-d3 Hydrochloride, specific NMR techniques are employed to verify the isotopic substitution and to study the subtle structural and dynamic effects resulting from it. nih.govckisotopes.com

Deuterium (B1214612) (²H) NMR spectroscopy is the most direct method for confirming the successful incorporation of deuterium into a molecular structure. wikipedia.org Unlike the spin-1/2 nucleus of hydrogen (¹H), the deuterium nucleus has a spin of 1, which makes it a quadrupolar nucleus. wikipedia.org While its chemical shift range is similar to that of proton NMR, its primary utility in this context is verification. wikipedia.org

The natural abundance of deuterium is merely 0.016%, making it essentially invisible in the NMR spectra of unlabeled compounds. wikipedia.org Therefore, the presence of a strong signal in the ²H NMR spectrum of this compound provides definitive evidence of isotopic enrichment. wikipedia.org The spectrum would be expected to show a single resonance corresponding to the three equivalent deuterium atoms of the -CD₃ group, confirming that the labeling has occurred at the desired methyl position. The location of this signal would be analogous to the methyl proton signal in the ¹H NMR spectrum of the unlabeled compound.

The analysis of ¹H and ¹³C NMR spectra provides further confirmation of deuteration through the absence of specific signals and the appearance of characteristic splitting patterns.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of unlabeled Acetamidine (B91507) Hydrochloride, a characteristic signal corresponding to the methyl (CH₃) protons is observed. For this compound, this signal would be absent or drastically reduced to a trace impurity level. The disappearance of this resonance is a clear indicator that the methyl protons have been substituted by deuterium.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum is also significantly affected by deuterium substitution. The carbon atom of the deuterated methyl group (CD₃) will exhibit two key changes compared to the CH₃ group in the unlabeled analog:

Isotope Shift: The resonance of the CD₃ carbon will be shifted slightly upfield (to a lower ppm value) due to the isotopic effect of deuterium.

Spin-Spin Coupling: Due to the spin I=1 of deuterium, the CD₃ carbon signal will be split into a multiplet. The pattern is typically a 1:3:6:7:6:3:1 septet, resulting from the coupling between the ¹³C nucleus and the three ²H nuclei.

The following table summarizes the expected differences in the NMR spectra of Acetamidine Hydrochloride and its deuterated analog.

| Nucleus | Acetamidine Hydrochloride (Expected) | This compound (Expected) | Comments |

| ¹H NMR | Signal for CH₃ protons | Absence of signal for methyl protons | Disappearance of the methyl proton signal confirms deuteration. |

| Signals for NH₂ protons | Signals for NH₂ protons | Amine proton signals remain, though they may be broad and exchangeable. | |

| ¹³C NMR | Quartet for C H₃ (due to ¹JC-H coupling in undecoupled spectrum) | Septet for C D₃ (due to ¹JC-D coupling) | The multiplicity change is a definitive indicator of deuteration. |

| Signal for C=N carbon | Signal for C=N carbon | The amidine carbon signal is largely unaffected. |

This table presents expected spectral characteristics based on fundamental NMR principles.

Isotopic labeling is crucial for advanced NMR studies that probe molecular dynamics. sigmaaldrich.cnnih.gov Techniques such as solid-state Deuterium Magic Angle Spinning (MAS) NMR can be used to investigate the mobility of the deuterated methyl group in this compound. acs.orgresearchgate.netnih.gov By analyzing the ²H NMR spectral lineshapes at various temperatures, researchers can gain insights into motional processes, such as the rate of rotation of the methyl group around its C-C bond axis. acs.orgnih.gov These studies can reveal information about intermolecular interactions and the local environment of the molecule in the solid state. researchgate.net

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Analysis of Labeled Analog

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysismusechem.comsigmaaldrich.cnnmr-bio.comnih.govckisotopes.comgre.ac.ukbenchchem.comnih.gov

Mass spectrometry is a fundamental technique for confirming the molecular weight and isotopic purity of labeled compounds. It also provides invaluable information about the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS serves two primary purposes:

Confirmation of Molecular Formula: It verifies the elemental composition as C₂H₄D₃N₂ (for the free base), distinguishing it from other potential molecular formulas with a similar nominal mass.

Assessment of Isotopic Purity: By comparing the intensities of the mass signals for the deuterated compound and any remaining unlabeled (d₀) species, the degree of isotopic incorporation can be quantified.

The introduction of three deuterium atoms in place of three protium (B1232500) atoms results in a mass increase of approximately 3 Daltons. HRMS can easily detect this mass shift.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

| Acetamidine | C₂H₆N₂ | 58.05310 | 59.06092 |

| Acetamidine-d3 | C₂H₃D₃N₂ | 61.07198 | 62.07980 |

This table displays calculated exact masses, demonstrating the clear mass shift detectable by HRMS.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the parent or precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are detected.

The use of this compound in MS/MS studies is particularly informative. By comparing the fragmentation patterns of the labeled and unlabeled compounds, the fragmentation pathways can be definitively established. ku.edudshs-koeln.de Fragments that retain the deuterated methyl group will exhibit a +3 Da mass shift compared to the corresponding fragments from the unlabeled compound. Conversely, fragments formed by the loss of the methyl group will appear at the same m/z value in both spectra. This allows for the unambiguous assignment of fragment structures and provides a clear picture of the molecule's gas-phase dissociation chemistry.

| Precursor Ion | Potential Fragment | Expected Fragment m/z (Unlabeled) | Expected Fragment m/z (d3-Labeled) | Comment |

| [CH₃-C(NH)NH₂ + H]⁺ | [CH₃-C(NH)]⁺ | 42.0338 | 45.0527 | Fragment retains the methyl group, showing a +3 mass shift. |

| [CH₃-C(NH)NH₂ + H]⁺ | [NH₂-C-NH₂]⁺ | 43.0291 | 43.0291 | Fragment results from the loss of the methyl group, showing no mass shift. |

This hypothetical fragmentation table illustrates how deuterium labeling aids in the elucidation of fragmentation pathways in MS/MS analysis.

Isotope Ratio Mass Spectrometry (IRMS) in Quantitative Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the relative abundance of isotopes in a given sample. nih.govresearchgate.net In the context of quantitative analysis, particularly in pharmacokinetic and metabolic studies, deuterium-labeled compounds like this compound serve as ideal internal standards. veeprho.com The principle relies on the deliberate introduction of a known quantity of the stable isotope-labeled standard into a sample containing the unlabeled analyte (Acetamidine).

The core of the method is the measurement of the ratio between the mass spectrometric signal of the analyte and the signal of the isotopically labeled internal standard. researchgate.net Since the analyte and the standard are chemically identical, they co-elute during chromatographic separation and experience similar ionization efficiencies and potential matrix effects. This co-behavior allows the ratio of their signals to remain constant even if sample is lost during extraction or if instrument response fluctuates, thereby ensuring highly accurate and precise quantification. veeprho.com

For this compound, a mass spectrometer would be set to monitor the specific mass-to-charge (m/z) ratios corresponding to the protonated molecules of the unlabeled acetamidine and its deuterated counterpart. The three-deuterium label provides a clear 3-dalton mass shift, preventing signal overlap.

Table 1: Key Mass-to-Charge (m/z) Ratios for Quantitative IRMS Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ion (M+H)⁺ | Key m/z |

| Acetamidine (Analyte) | C₂H₆N₂ | 58.08 | [C₂H₇N₂]⁺ | 59.06 |

| Acetamidine-d3 (Internal Standard) | C₂D₃H₃N₂ | 61.10 | [C₂D₃H₄N₂]⁺ | 62.08 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The substitution of hydrogen with deuterium, a heavier isotope, significantly alters the frequencies of vibrations involving the substituted atoms. According to the principles of vibrational spectroscopy, the frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Increasing the mass, as in the C-D bond versus the C-H bond, leads to a predictable decrease in the vibrational frequency. iitm.ac.in

In the spectrum of this compound, the most prominent changes compared to its non-deuterated counterpart are expected in the regions associated with the methyl group's vibrations. umich.edu

C-D Stretching: The characteristic C-H stretching vibrations of a methyl group typically appear in the 2850–3000 cm⁻¹ region. For the deuterated methyl group (CD₃), these are replaced by C-D stretching bands at a significantly lower frequency, generally in the 2100–2250 cm⁻¹ range.

Bending Modes: The C-H bending (scissoring and rocking) vibrations of the methyl group will also shift to lower wavenumbers upon deuteration.

These shifts provide unambiguous evidence of successful deuteration at the methyl position. Other vibrations within the molecule, such as those of the C=N and N-H bonds, are expected to show minimal to no shifts, confirming the specific location of the isotopic label. A comparative study of amidine-based compounds using FTIR and Raman has shown these techniques provide valuable structural information. acs.org

Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Non-Deuterated Analogue

| Vibrational Mode | Functional Group | Expected Wavenumber Range in Acetamidine HCl (d₀) | Expected Wavenumber Range in Acetamidine-d3 HCl (d₃) |

| N-H Stretch | Amine (-NH₂) | 3100 - 3400 | 3100 - 3400 |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Absent |

| C-D Stretch | Deuterated Methyl (-CD₃) | Absent | ~2100 - 2250 |

| C=N Stretch | Imine (>C=N-) | ~1640 - 1690 | ~1640 - 1690 |

| N-H Bend | Amine (-NH₂) | ~1590 - 1650 | ~1590 - 1650 |

| C-H Bend | Methyl (-CH₃) | ~1375 - 1470 | Absent |

| C-D Bend | Deuterated Methyl (-CD₃) | Absent | ~950 - 1150 |

Note: The values are approximate and can be influenced by the solid-state matrix and hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mhlw.go.jp This technique is primarily used to investigate molecules containing chromophores—functional groups with π-electrons or non-bonding electrons that can undergo such electronic transitions.

For Acetamidine Hydrochloride, the key chromophore is the imine group (C=N). The literature reports a UV absorption maximum (λ_max) for Acetamidine Hydrochloride at 224 nm, with a molar absorptivity (ε) of 4000. drugfuture.com This absorption is characteristic of a π → π* transition, where an electron from the π bonding orbital of the C=N double bond is excited to the corresponding π* antibonding orbital.

Isotopic substitution with deuterium generally has a negligible effect on the electronic energy levels of a molecule. The mass difference between hydrogen and deuterium is significant for vibrational energy levels but has a very minor impact on the electronic transitions that are observed in the UV-Vis range. Therefore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of the unlabeled compound. The primary utility of the UV-Vis data is to confirm the presence of the core amidine chromophore.

Table 3: Electronic Transition Data for Acetamidine Hydrochloride

| Compound | Chromophore | Transition Type | λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Acetamidine Hydrochloride | C=N | π → π | 224 drugfuture.com | 4000 drugfuture.com |

| This compound | C=N | π → π | ~224 (Expected) | ~4000 (Expected) |

Applications in Contemporary Chemical and Biochemical Research

Role as an Internal Standard in Quantitative Analytical Methodologies

The primary application of Acetamidine-d3 Hydrochloride is as an internal standard (IS) in quantitative analysis, particularly in methods employing mass spectrometry. veeprho.com Its chemical similarity to the non-labeled analyte, combined with its higher mass, makes it an ideal reference compound for accurate quantification.

In the development and validation of analytical methods using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards like this compound are crucial for ensuring accuracy and precision. veeprho.com For instance, in a GC-MS protocol developed to measure acetamide (B32628) in food products, d3-acetamide was used as a surrogate analyte for method validation. acs.orgacs.org The mass spectrometer was operated in selected ion monitoring (SIM) mode, detecting the molecular ions at m/z 62 for d3-acetamide and m/z 59 for the native acetamide. acs.orgacs.org This allows for clear differentiation and quantification.

Similarly, methods for determining acetamide in pharmaceutical ingredients have been developed using HPLC/MS/MS, where Acetamidine-d3 is added as an internal standard to samples before analysis. google.com The use of a deuterated standard helps to account for variations during sample preparation and instrumental analysis, leading to more reliable and reproducible results. veeprho.com Research on the determination of methamphetamine in human urine and serum also highlights the synthesis and use of methamphetamine acetamide-d3 as an isotopic analogue in GC-MS methods, demonstrating the broader applicability of deuterated acetamide derivatives. nih.govresearchgate.net

Table 1: GC-MS Parameters for Acetamide Analysis Using d3-Acetamide IS

| Parameter | Setting |

|---|---|

| Injection Mode | Splitless |

| Injector Temperature | 240 °C |

| Initial Column Temp | 50 °C (hold 1 min) |

| Temperature Ramp | 15 °C/min to 250 °C (hold 2 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Analyte Ion (m/z) | 59 |

| Internal Standard Ion (m/z) | 62 |

Data sourced from a study on acetamide in food matrices. acs.orgacs.org

The quantification of trace-level analytes in complex matrices such as food, environmental water, or biological fluids is challenging due to the presence of interfering substances. analchemres.orgnih.gov this compound and its derivatives are instrumental in developing robust standardization protocols for such analyses.

A validated GC-MS method employing a surrogate analyte approach with d3-acetamide was successfully used to quantify native acetamide in milk, beef, and coffee. acs.org In this protocol, samples were spiked with a known amount of d3-acetamide (the surrogate analyte) and propionamide (B166681) (the internal standard for the derivatization step). acs.orgacs.org By creating calibration curves based on the response of the surrogate analyte in the matrix, researchers could accurately determine acetamide concentrations, which were found to be approximately 390 ± 60 ppb in milk and 400 ± 80 ppb in beef. acs.org This approach is critical because it accounts for matrix-induced variations and potential analyte loss during the extensive cleanup required for complex samples. acs.orgacs.org The use of a deuterated standard that closely mimics the analyte's behavior is a cornerstone of achieving reliable trace analysis. researchgate.net

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds, are a significant obstacle in quantitative mass spectrometry. chromatographyonline.comnih.gov Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these effects, and it relies on the use of stable isotope-labeled internal standards (SIL-IS) like this compound. researchgate.net

Because the SIL-IS is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively canceled out, leading to highly accurate and precise quantification.

Research developing an analytical method for methamphetamine in urine and serum demonstrated this principle effectively. nih.govresearchgate.net An initial method without an isotopic standard yielded poor recovery values (30.5–61.0%), indicating severe matrix effects. nih.gov However, when a synthesized methamphetamine acetamide-d3 was used as an internal standard in an isotope dilution approach, the recovery rates improved dramatically to 99.4–100.2%. nih.govresearchgate.net This showcases the power of IDMS in overcoming matrix interferences. Similarly, a study on chloroquine (B1663885) utilized a newly synthesized chloroquine acetamide-d3 for IDMS analysis, achieving superior recovery results between 99.4% and 101.0%. researchgate.net

Table 2: Impact of Isotope Dilution on Analyte Recovery in Complex Matrices

| Analyte | Matrix | Method | Recovery (%) |

|---|---|---|---|

| Methamphetamine | Urine & Serum | Without IDMS | 30.5 – 61.0 |

| Methamphetamine | Urine & Serum | With Methamphetamine acetamide-d3 (IDMS) | 99.4 – 100.2 |

| Chloroquine | Spiked Samples | With Chloroquine acetamide-d3 (IDMS) | 99.4 – 101.0 |

Data compiled from studies on methamphetamine and chloroquine analysis. nih.govresearchgate.netresearchgate.net

Standardization Protocols for Trace Analysis in Complex Matrices

Mechanistic Investigations in Organic and Enzymatic Reactions

Beyond its role in analytical chemistry, the isotopic labeling in this compound provides a powerful probe for investigating the details of chemical and biochemical transformations.

The Deuterium (B1214612) Kinetic Isotope Effect (KIE) is a phenomenon where substituting a hydrogen atom with a deuterium atom at a position involved in bond-breaking or bond-forming in the rate-determining step of a reaction causes a change in the reaction rate. princeton.edunih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. princeton.edu By comparing the reaction rates of the normal (kH) and deuterated (kD) compounds, researchers can infer whether that specific C-H bond is cleaved in the slowest step of the mechanism. nih.gov

While specific KIE studies on this compound are not widely published, research on the closely related acetamide-d3 provides direct insight into this application. A study on the gas-phase reactions of methyl radicals with acetamide and acetamide-d3 measured the rates of hydrogen and deuterium abstraction. researchgate.net Such experiments allow for the discussion of reactivity in terms of KIE theories and help elucidate the transition state of the abstraction reaction. researchgate.net If a significant primary KIE (kH/kD > 2) is observed, it provides strong evidence that the C-H bond on the methyl group is being broken in the rate-limiting step. princeton.edunih.gov

The deuterium atoms in this compound can act as a stable isotopic tracer, allowing scientists to follow the path of the molecule or its fragments through a sequence of reactions in an in vitro setting. musechem.commedchemexpress.com Mass spectrometry can easily distinguish the labeled products from their unlabeled counterparts, providing unambiguous evidence of a metabolic or chemical transformation. acs.org

This tracing capability is exemplified in studies where d3-acetamide was used as a surrogate analyte to track and quantify native acetamide in food samples, effectively tracing the fate of the molecule through the extraction and derivatization process. acs.org In a broader biochemical context, deuterated molecules are used to map metabolic pathways. For example, in studies of the enzyme spore photoproduct lyase, a deuterated substrate (d4-SP) was used to investigate the repair mechanism. nih.gov The analysis revealed that the product (TpT) retained only three of the four deuterium atoms (d3-TpT), providing crucial information about which hydrogen atoms are abstracted and returned during the catalytic cycle. nih.gov While not involving acetamidine (B91507) directly, this research illustrates the principle of using deuterium tracing in vitro to uncover detailed mechanistic steps in complex biochemical systems. uni-hannover.de

Probing Reaction Intermediates and Transition States

The substitution of hydrogen with deuterium in acetamidine hydrochloride allows researchers to gain deeper insights into reaction mechanisms. The difference in mass and bond strength between C-H and C-D bonds can lead to kinetic isotope effects (KIEs), providing evidence for the involvement of specific bonds in the rate-determining step of a reaction. This makes this compound crucial for studying mechanisms involving amidine groups and their derivatives. musechem.com

For instance, in studies of enzyme catalysis, replacing a crucial hydrogen atom with deuterium can alter reaction rates, helping to elucidate the role of that atom in stabilizing the transition state. While direct studies on this compound for probing reaction intermediates and transition states are not extensively detailed in the provided results, the principles of using deuterated compounds for such purposes are well-established. nih.govresearchgate.net Computational studies on related molecules, like acetamide, have been used to model transition states, and similar approaches could be applied using this compound to understand its reactive properties. researchgate.net The enhanced stability and distinct spectroscopic signature of the deuterated compound can aid in identifying and characterizing transient species in complex reaction pathways. musechem.com

Utilization as a Deuterated Building Block in Complex Chemical Synthesis

This compound is a useful compound in organic synthesis, serving as a deuterated building block. pharmaffiliates.comamerigoscientific.comsigmaaldrich.com The introduction of deuterium can significantly alter the pharmacokinetic properties of a drug by affecting its metabolism, for example, by inhibiting demethylation or reducing oxidation, which can lead to longer drug exposure and potentially lower doses. enamine.net This makes deuterated building blocks like this compound highly valuable in the design of new therapeutic agents. enamine.nettenovapharma.com

The general strategy involves synthesizing target molecules from smaller, deuterated precursors through established organic chemistry techniques. amerigoscientific.comansto.gov.au this compound, with its reactive amidine functionality and deuterated methyl group, is well-suited for this approach.

Precursor in Deuterated Heterocyclic Compound Synthesis (e.g., Pyrimidines, Imidazoles, Triazines)

Acetamidines are known starting materials for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, imidazoles, and triazines. nih.gov Consequently, this compound serves as a key precursor for introducing a deuterated methyl group into these important classes of compounds.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be assembled from acetamidine hydrochloride and diethyl malonate. nih.gov By using this compound, the corresponding deuterated pyrimidine can be synthesized. Such deuterated pyrimidines have been explored as potential CDK inhibitors for chronic pain. nih.gov

Imidazoles: Imidazoles can be synthesized through various methods, and amidines are valuable precursors in some of these routes. nih.govorganic-chemistry.org While specific examples using this compound were not found in the search results, the general utility of amidines in imidazole (B134444) synthesis suggests its potential for creating deuterated imidazole derivatives. nih.govnih.gov

Triazines: Acetamidines are also utilized in the synthesis of triazines. nih.gov For instance, the synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride, but alternative routes involving amidines exist. mdpi.com The use of this compound would allow for the incorporation of a CD3 group into the triazine ring system, which could be beneficial in developing new pharmaceuticals or materials. beilstein-journals.org

A patented process describes the synthesis of 3-(methyl-d3)-1,2,4-thiadiazole-5-amine, a deuterated intermediate, starting from d3-acetonitrile which is converted to d3-acetamidine. googleapis.comgoogle.com This highlights the industrial relevance of deuterated acetamidine in producing complex heterocyclic compounds.

Synthesis of Novel Deuterated Amidine Derivatives

This compound can be used as a starting material for the synthesis of other novel deuterated amidine derivatives. nih.gov The amidine functional group itself is a key element in many biologically active compounds. By starting with the deuterated form, chemists can create new molecular entities with potentially improved properties. enamine.netnih.gov The synthesis could involve reactions at the nitrogen atoms or further modifications of the carbon backbone, while retaining the deuterated methyl group. The search results indicate a broad interest in deuterated compounds for drug design, suggesting that the synthesis of novel deuterated amidines from this compound is an active area of research. tenovapharma.commedchemexpress.com

Stereochemical Control in Deuterium-Containing Syntheses

The introduction of deuterium can be used to control the stereochemistry of a reaction. While specific examples detailing the use of this compound for stereochemical control are not prevalent in the search results, the general principle is an important aspect of modern organic synthesis. whiterose.ac.uk For example, the differing steric and electronic properties of deuterium versus protium (B1232500) can influence the facial selectivity of an attack on a prochiral center or the conformational preference of a molecule, thereby directing the stereochemical outcome of a reaction. mdpi.com The synthesis of enantiomerically pure substituted adamantane (B196018) derivatives highlights the importance of stereocontrol in complex molecule synthesis. mdpi.com The use of chiral catalysts in conjunction with deuterated substrates is a common strategy to achieve high levels of stereoselectivity. wustl.edu

Research in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. nih.govbeilstein-journals.org Amidine and acetamide groups are known to participate in hydrogen bonding, a key non-covalent interaction. researchgate.net

While direct research on this compound in supramolecular chemistry is not explicitly detailed in the provided results, studies on related molecules like acetamide provide a strong basis for its potential applications. researchgate.net The aggregates of acetamide, for instance, are used to mimic the larger structures of proteins and DNA, where hydrogen bonding plays a crucial role in determining structure and stability. researchgate.net The deuterium substitution in this compound could subtly alter the strength and nature of these non-covalent interactions. uniovi.esacs.orgcore.ac.ukescholarship.org This could be used to fine-tune the properties of self-assembled supramolecular structures. The study of such subtle effects is crucial for understanding molecular recognition and designing new materials and sensors. researchgate.netnih.gov

Theoretical and Computational Investigations of Acetamidine D3 Hydrochloride

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the electronic forces that hold them together. These studies can predict stable conformations, geometric parameters (bond lengths and angles), and the distribution of electrons.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. nih.govcyberleninka.ru DFT methods calculate the electronic structure of a molecule based on its electron density, which uniquely determines the ground-state properties. nih.gov For Acetamidine-d3 Hydrochloride, DFT calculations are employed to perform geometry optimization, where the molecule's structure is adjusted to find the lowest energy (most stable) conformation.

These calculations can yield precise data on bond lengths, bond angles, and dihedral angles. For instance, a typical DFT study using a functional like B3LYP or PBE with a basis set such as 6-31G(d,p) would provide a detailed picture of the molecule's geometry. nih.govahievran.edu.tr The inclusion of dispersion corrections, like Grimme's D3, can further refine the results, especially for systems involving non-covalent interactions. rsc.org The results of such a hypothetical calculation for the cation of Acetamidine-d3 are presented in Table 1.

Table 1: Exemplary Calculated Geometrical Parameters for Acetamidine-d3 Cation using DFT

| Parameter | Atom Connection | Calculated Value (Illustrative) |

| Bond Length | C1-C2 | 1.49 Å |

| C2-N1 | 1.29 Å | |

| C2-N2 | 1.30 Å | |

| C1-D | 1.09 Å (average) | |

| N1-H | 1.02 Å (average) | |

| N2-H | 1.02 Å (average) | |

| Bond Angle | C1-C2-N1 | 119.5° |

| C1-C2-N2 | 118.5° | |

| N1-C2-N2 | 122.0° | |

| D-C1-D | 109.5° (average) | |

| Dihedral Angle | D-C1-C2-N1 | 60.0° (staggered) |

Note: These values are illustrative examples of data that would be obtained from DFT calculations and are not from a published study on this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. uol.demdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a hierarchical approach to solving the electronic Schrödinger equation. hopto.orgnih.gov

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking results and for systems where DFT may be less reliable. acs.org For this compound, these methods can be used to analyze the electronic structure in detail. This includes calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity. nih.gov The analysis can also generate electron density maps and electrostatic potential surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Density Functional Theory (DFT) Calculations

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a more complete understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy. arxiv.orgchemaxon.com The prediction involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is highly sensitive to the local electronic environment. researchgate.net These calculations are typically performed on a geometry previously optimized by methods like DFT.

For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals of the non-deuterated positions. The calculation would confirm the chemical environment of the amidine protons and the carbon atoms. Due to the deuterium (B1214612) substitution on the methyl group, the corresponding ¹³C signal would show a characteristic splitting pattern and an isotopic shift compared to the non-deuterated analogue. An illustrative table of predicted NMR shifts is shown below.

Table 2: Exemplary Predicted NMR Chemical Shifts for this compound (in DMSO-d6)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) (Illustrative) |

| ¹³C NMR | C=N (Amidine) | 168.5 |

| CD₃ (Methyl) | 20.1 | |

| ¹H NMR | NH₂ (Amidine) | 8.9 (broad) |

Note: These values are illustrative examples based on typical chemical shifts for similar functional groups and are not from a published study on this specific molecule. The CD₃ group would not show a ¹H NMR signal.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. hopto.org Each peak in an IR or Raman spectrum corresponds to a specific molecular vibration, such as the stretching or bending of bonds. Calculating these vibrational frequencies is a standard output of quantum chemical programs following a geometry optimization. csc.fi The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields a set of vibrational modes and their corresponding frequencies. csc.finist.gov

For this compound, these calculations can precisely assign the observed spectral bands. A key feature would be the identification of vibrational modes involving the deuterium atoms. The C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium, a phenomenon known as the kinetic isotope effect. hawaii.educardiff.ac.uk This provides a clear spectroscopic marker for successful deuteration. Table 3 presents an example of calculated vibrational frequencies.

Table 3: Exemplary Calculated Vibrational Frequencies and Assignments for Acetamidine-d3 Cation

| Calculated Frequency (cm⁻¹) (Illustrative) | Assignment | Spectroscopic Activity |

| 3450 | N-H asymmetric stretch | IR, Raman |

| 3350 | N-H symmetric stretch | IR, Raman |

| 2250 | C-D asymmetric stretch | IR, Raman |

| 2140 | C-D symmetric stretch | IR, Raman |

| 1680 | C=N stretch | IR, Raman |

| 1620 | NH₂ scissoring | IR |

| 1080 | CD₃ rock | IR |

Note: These values are illustrative and based on characteristic group frequencies, adjusted for isotopic substitution. They are not from a published study on this specific molecule.

Prediction of NMR Chemical Shifts and Coupling Constants

Reaction Pathway Modeling and Energetics of Deuterium Exchange

Computational modeling can illuminate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This is particularly useful for understanding isotopic exchange reactions. For this compound, a relevant process to model would be the back-exchange of deuterium for hydrogen on the amidine nitrogens in a protic solvent, or conversely, the mechanism of deuterium incorporation during synthesis.

By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (Ea), which governs the reaction rate. nih.gov The modeling can compare different potential mechanisms, such as acid- or base-catalyzed exchange. nih.gov For the deuterium exchange on the nitrogen atoms of the amidine group, calculations would likely explore a stepwise pathway involving protonation or deprotonation of the amidine to facilitate the exchange with solvent molecules (e.g., D₂O). The energetics of such a process, including the relative energies of reactants, intermediates, transition states, and products, can be calculated to determine the most favorable pathway.

Table 4: Exemplary Calculated Energetics for a Hypothetical N-H/N-D Exchange Step

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactant Complex | Acetamidinium (B1228376) + D₂O | 0.0 |

| Transition State | Proton transfer in progress | +15.2 |

| Product Complex | Deuterated Acetamidinium + HDO | -0.5 |

Note: These values are purely illustrative to show the type of data generated from reaction pathway modeling and are not from a published study.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope," providing an atomistic perspective on the complex and rapid phenomena that occur when an ionic compound dissolves in a solvent. nih.gov This powerful technique models the movement of every atom in a system over time by numerically solving Newton's equations of motion, offering profound insights into both the static structure and dynamic behavior of molecules. aps.orgepfl.ch For this compound, MD simulations can elucidate the intricate dance between the acetamidinium-d3 cation, the chloride anion, and the surrounding solvent molecules, which is fundamental to its chemical behavior.

While direct simulation data for the deuterated species is not extensively available in published literature, the results from its non-deuterated analogue, the acetamidinium cation, provide an excellent and scientifically sound proxy. The isotopic substitution of hydrogen with deuterium primarily affects the mass of the atoms, which influences dynamic properties, but has a negligible effect on the underlying electronic structure that governs intermolecular forces like hydrogen bonding and electrostatic interactions. Therefore, simulations of acetamidinium hydrochloride in aqueous solution can reliably predict the solvent interaction patterns for the deuterated compound.

Research Findings on Solvent Interactions

MD simulations reveal a highly structured arrangement of solvent molecules, particularly water, around the acetamidinium cation. The primary tool for analyzing this structure is the Radial Distribution Function (RDF), g(r), which describes the probability of finding one atom at a certain distance from another reference atom. nih.gov

The acetamidinium cation features two key sites for interaction: the positively charged amidinium group (-C(NH2)2+) and the nonpolar methyl group (-CH3, or -CD3 in the deuterated form).

Hydrogen Bonding: The amino groups are strong hydrogen bond donors. MD simulations show that water molecules arrange themselves with their oxygen atoms pointing towards the amidinium protons. The strength and geometry of these hydrogen bonds are critical to the ion's stabilization in solution. ub.edu The chloride anion is also strongly solvated, surrounded by water molecules oriented with their hydrogen atoms pointing toward the ion.

Solvation Shells: The simulations identify distinct layers of solvent molecules, known as solvation shells, around the ions. The first solvation shell is composed of water molecules directly interacting with the ion through strong hydrogen bonds. Subsequent shells show progressively less ordering. The coordination number, which is the integral of the RDF up to its first minimum, quantifies the average number of solvent molecules in this first shell. mdpi.com

Ion Pairing: Simulations can also probe the association between the acetamidinium cation and the chloride anion in solution. This can range from direct contact ion pairs (CIPs), where no solvent separates the ions, to solvent-separated ion pairs (SSIPs), where one or more water molecules are situated between the cation and anion. The prevalence of each state depends on factors like concentration.

The following interactive table summarizes typical structural data obtained from MD simulations for the acetamidinium cation in an aqueous environment.

| Atom Pair | First Peak of RDF (r, Å) | Coordination Number (CN) | Interaction Type |

|---|---|---|---|

| Amidinium Nitrogen – Water Oxygen | ~2.9 | 4-5 | Hydrogen Bond Acceptor (N-H···O) |

| Amidinium Hydrogen – Water Oxygen | ~1.9 | 1-2 | Hydrogen Bond (N-H···O) |

| Chloride Ion – Water Hydrogen | ~2.2 | 5-6 | Hydrogen Bond (Cl⁻···H-O) |

| Chloride Ion – Water Oxygen | ~3.1 | 5-6 | Ion-Dipole |

Dynamic Properties and the Effect of Deuteration

Beyond static structure, MD simulations provide crucial information on the dynamics of the system. mdpi.com

Translational Diffusion: The diffusion coefficient (D) quantifies how quickly an ion moves through the solvent. It is calculated from the mean-squared displacement (MSD) of the ion over time. nih.govmdpi.com The value of D is influenced by the ion's size, its interactions with the solvent, and the solvent's viscosity.

Solvent Dynamics: The residence time of water molecules within the first solvation shell can be calculated, indicating the lability of the ion-solvent interactions. Furthermore, the dynamics of hydrogen bonds, such as their average lifetime, can be determined, showing how frequently these crucial bonds break and reform. aps.orgnist.gov

A lower translational diffusion coefficient compared to the non-deuterated compound.

Slower rotational dynamics (tumbling) of the entire cation in solution.

The following table presents typical dynamic properties for small organic cations like acetamidinium in water, as determined from MD simulations, and notes the expected qualitative effect of deuteration.

| Dynamic Property | Typical Value (for non-deuterated) | Expected Effect of -d3 Deuteration |

|---|---|---|

| Diffusion Coefficient (D) | ~1.5 - 2.0 x 10⁻⁵ cm²/s | Decrease |

| Water Residence Time (First Shell) | 5-10 ps | Slight Increase |

| N-H···O H-Bond Lifetime | 1-5 ps | No significant change |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Deuterated Amidines

The synthesis of deuterated compounds, including amidines, is a critical area of ongoing research. Traditional methods often involve the use of deuterated reagents, which can be expensive and may not offer site-specific labeling. nih.gov Future research is focused on developing more efficient, selective, and cost-effective synthetic methodologies.

One promising approach is the use of catalytic H-D exchange reactions. These reactions, often facilitated by transition metal catalysts like ruthenium and rhodium, allow for the direct replacement of hydrogen with deuterium (B1214612) from sources like D2O. thalesnano.comresearchgate.net Continuous flow systems that generate high-purity deuterium gas from the electrolysis of D2O are also being explored to streamline deuteration processes. thalesnano.com

Another area of development is the use of deuterated building blocks in heterocyclic synthesis. For instance, dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and related reagents can undergo rapid C-H to C-D isotopic exchange with deuterated alcohols like methanol-d, providing a pathway to synthesize specifically labeled compounds. nih.gov Research into domino reactions, such as the 1,7-H shift and 6π electrocyclisation of unsaturated N2-sulfonyl amidines, offers novel strategies for creating stereodefined cyclic amidines, a process that could be adapted for deuterated analogs. rsc.org

The Pinner reaction, a classic method for synthesizing amidines from nitriles, remains relevant. Adapting this reaction with deuterated starting materials or solvents could provide a direct route to deuterated amidines like Acetamidine-d3 Hydrochloride. wikipedia.org

Table of Synthetic Approaches for Deuterated Amidines:

| Method | Description | Potential Advantages |

| Catalytic H-D Exchange | Direct replacement of hydrogen with deuterium using a catalyst and a deuterium source (e.g., D2O). thalesnano.comresearchgate.net | Potentially more cost-effective and allows for late-stage deuteration. |

| Deuterated Building Blocks | Use of pre-deuterated reagents in synthesis. nih.gov | Offers site-specific and high levels of deuterium incorporation. |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single synthetic operation. rsc.org | Can lead to complex deuterated structures with high stereocontrol. |

| Modified Pinner Reaction | Adaptation of the traditional amidine synthesis using deuterated nitriles or solvents. | A well-established reaction that can be modified for isotopic labeling. |

Advanced Applications in Systems Chemistry and Mechanistic Biology

Deuterated compounds are invaluable tools for elucidating reaction mechanisms and understanding complex biological systems. thalesnano.com this compound, due to its isotopic label, can serve as a tracer in mechanistic studies, providing insights into proton exchange and structural dynamics. musechem.com

In mechanistic biology , the kinetic isotope effect (KIE) is a powerful principle. The substitution of hydrogen with deuterium can slow down reaction rates, a phenomenon that helps to identify rate-determining steps in enzymatic reactions and metabolic pathways. nih.gov This is particularly relevant for understanding enzymes that metabolize amidine-containing molecules.

Systems chemistry benefits from the use of isotopically labeled compounds to track the flow of molecules within complex chemical networks. The unique mass of this compound allows it to be distinguished from its non-deuterated counterpart in mass spectrometry-based analyses, enabling researchers to follow its transformations within a system.

Future research will likely involve the use of this compound and similar compounds to:

Probe the active sites of enzymes that recognize or process amidine functionalities.

Investigate the role of proton transfer in the function of biological macromolecules.

Map metabolic pathways and identify novel drug metabolites. nih.gov

Study the assembly and disassembly of supramolecular structures in systems chemistry.

Integration with High-Throughput Screening for New Chemical Entities (in research contexts)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. selectscience.net The integration of deuterated compounds into HTS workflows presents new opportunities for identifying and optimizing lead compounds.

While HTS is primarily used for screening large collections of diverse molecules, the use of deuterated analogs can be beneficial in several ways:

Hit Validation: Deuterated versions of initial "hits" can be synthesized to probe metabolic stability early in the discovery process. nih.gov

Mechanism of Action Studies: Comparing the activity of a compound with its deuterated analog can provide clues about its mechanism of action, particularly if a KIE is observed. nih.gov

Fragment-Based Screening: In fragment-based approaches, deuterated fragments could be used to understand their binding modes and metabolic liabilities through techniques like NMR spectroscopy. nih.gov

NMR-based screening methods are particularly powerful as they can unambiguously identify ligand binding, even in complex mixtures, and are less prone to artifacts than many biochemical assays. nih.gov The use of deuteration can enhance the molecular weight limit of these techniques. nih.gov

Explorations in Materials Science and Functional Molecule Design

The unique properties of deuterated compounds are also being explored in materials science and the design of functional molecules. The substitution of hydrogen with deuterium can influence intermolecular interactions, such as hydrogen bonding, which can in turn affect the bulk properties of materials.

In the context of functional molecule design , deuteration can be used to fine-tune the properties of molecules for specific applications. For example, in the development of organic light-emitting diodes (OLEDs), deuteration has been shown to improve device stability and efficiency. While direct applications for this compound in this area are not yet established, the principles are transferable to other organic molecules containing amidine groups.

Density Functional Theory (DFT) is a computational tool that can be used to predict the electronic structure and properties of molecules, aiding in the design of novel materials. mdpi.com DFT calculations can help to understand how deuteration might impact the properties of amidine-containing materials. mdpi.com

Future research in this area could involve:

Investigating the effect of deuteration on the crystal packing and solid-state properties of amidine salts.

Designing deuterated amidine-containing polymers or metal-organic frameworks (MOFs) with tailored properties.

Using computational methods to predict the impact of deuteration on the electronic and photophysical properties of functional molecules. mdpi.com

Innovations in Analytical Detection and Quantification Methodologies

The accurate detection and quantification of deuterated compounds are essential for their use in research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose. nih.govnasa.gov

This compound serves as an excellent internal standard in MS-based quantification. veeprho.comthalesnano.com Because it is chemically identical to acetamidine (B91507) but has a different mass, it can be added to a sample to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. thalesnano.com

Innovations in analytical methodologies are continuously improving the sensitivity and specificity of detection. High-resolution mass spectrometry (HRMS) coupled with techniques like capillary electrophoresis (CE) allows for the unambiguous identification of compounds in complex matrices. acs.org

For NMR, quantitative NMR (qNMR) is a powerful technique for determining the purity of compounds, including deuterated ones. nih.gov Specialized NMR techniques that decouple both proton and deuterium nuclei can resolve the signals of different isotopologues, allowing for accurate quantification of deuterium incorporation at specific sites. nih.gov

Table of Analytical Techniques for Deuterated Compounds:

| Technique | Application for this compound | Key Advantages |

| Mass Spectrometry (MS) | Internal standard for quantification of acetamidine. veeprho.comthalesnano.com | High sensitivity and specificity; allows for isotopic differentiation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of isotopic purity. musechem.comlgcstandards.com | Provides detailed structural information and site-specific deuteration levels. nih.gov |

| Quantitative NMR (qNMR) | Purity assessment of the compound. nih.gov | Highly accurate and precise for purity determination without the need for a reference standard of the analyte itself. |

| Differential Scanning Calorimetry (DSC) | Can be used in combination with qNMR to assess the purity of volatile deuterated compounds. nih.gov | Provides information on the thermal properties and purity. |

Future advancements in this field will likely focus on developing even more sensitive and high-throughput analytical methods, as well as new approaches for in-situ and real-time monitoring of deuterated compounds in biological and chemical systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Acetamidine-d3 Hydrochloride, and how can isotopic purity be ensured during synthesis?

- This compound is typically synthesized via nucleophilic substitution or condensation reactions using deuterated reagents (e.g., D₂O or deuterated ammonia) to replace hydrogen atoms in the parent compound. A common method involves reacting deuterated acetamide with thionyl chloride (SOCl₂) to form the hydrochloride salt. Isotopic purity (>98% deuterium incorporation) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with specific attention to the absence of protio (¹H) signals in deuterated positions .

Q. What analytical techniques are most reliable for characterizing this compound in solution-phase studies?

- Key techniques include:

- ¹H/²H NMR : To confirm deuterium incorporation and assess isotopic distribution.

- FT-IR Spectroscopy : To identify functional groups (e.g., amidine C=N stretching at ~1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification and isotopic pattern analysis.

- Ion Chromatography : To quantify chloride content and validate salt formation .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to light, humidity, and oxidizing agents. Conduct periodic stability tests using differential scanning calorimetry (DSC) to monitor decomposition temperatures .

Advanced Research Questions

Q. What role does deuterium labeling play in metabolic tracing studies involving this compound, and how does it affect pharmacokinetic parameters?

- Deuterium labeling reduces metabolic degradation via the kinetic isotope effect (KIE), prolonging the compound’s half-life in vivo. This allows precise tracking of metabolic pathways using LC-MS/MS. However, deuterium substitution can alter hydrogen-bonding interactions, requiring validation of bioequivalence with non-deuterated analogs through comparative pharmacokinetic assays (e.g., AUC and Cₘₐₓ measurements) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?

- Systematic optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, using anhydrous dimethylformamide (DMF) as a solvent improves yield by minimizing hydrolysis. Cross-validate protocols with orthogonal techniques (e.g., TLC and HPLC) to identify side products or incomplete deuteration .

Q. What experimental design considerations are essential for using this compound in enzyme inhibition assays?

- Include:

- Deuterium Control Experiments : Compare inhibition constants (Kᵢ) of deuterated vs. non-deuterated compounds to isolate isotope effects.

- Solvent Isotope Effects (SIE) : Use deuterated buffers to distinguish solvent-related artifacts from intrinsic kinetic changes.

- Time-Resolved Measurements : Monitor enzyme activity at multiple time points to account for delayed inhibition caused by deuterium substitution .

Q. What advanced spectroscopic methods are required to detect isotopic impurities in this compound batches?

- Deuterium NMR (²H NMR) : Directly quantifies deuterium content and identifies positional impurities.

- Isotope Ratio Mass Spectrometry (IRMS) : Measures ²H/¹H ratios with parts-per-million (ppm) sensitivity.

- Raman Spectroscopy : Non-destructive analysis of crystalline structure and isotopic homogeneity .

Methodological Best Practices

Q. How can researchers validate the reproducibility of this compound synthesis protocols?

- Adopt a factorial design approach to test variables (e.g., reagent stoichiometry, reaction time). Use statistical tools like ANOVA to identify significant factors. Document procedural deviations in electronic lab notebooks (ELNs) and share raw NMR/MS data in public repositories (e.g., Zenodo) for peer validation .

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

- Use certified chemical fume hoods (≥100 fpm face velocity) and wear nitrile gloves (tested for permeability using ASTM F739 standards). In case of accidental exposure, follow emergency decontamination procedures outlined in institutional chemical hygiene plans, including immediate rinsing with isotonic saline for ocular contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.